Clozapine N-oxide dihydrochloride is a synthetic chemical compound primarily utilized in neuroscience research as a tool for chemogenetics [, , , , , , ]. It serves as a ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), engineered G-protein-coupled receptors that are insensitive to endogenous ligands but can be activated by clozapine N-oxide dihydrochloride [, , , , , , ]. This allows researchers to selectively modulate the activity of specific neuronal populations in vivo, enabling the investigation of neural circuits and their roles in behavior and physiology [, , , , , , ].
Optimizing DREADD Ligands: Developing new DREADD ligands with improved pharmacokinetic properties and reduced off-target effects is crucial [, ]. This includes exploring alternatives to clozapine N-oxide dihydrochloride with less conversion to clozapine and enhanced brain penetration [, ].
Refining Chemogenetic Techniques: Combining DREADD technology with other advanced techniques, such as optogenetics and in vivo imaging, could provide a more comprehensive understanding of brain function and facilitate the development of novel therapeutic interventions [].
Translating Findings to Clinical Applications: The ultimate goal is to translate the knowledge gained from chemogenetic studies in animal models into effective treatments for human neurological and psychiatric disorders [, ]. This requires overcoming challenges associated with drug delivery, safety, and efficacy in clinical settings.
Clozapine N-oxide dihydrochloride is derived from clozapine, an atypical antipsychotic medication. It is classified as a synthetic compound and serves primarily as a water-soluble salt form of clozapine N-oxide. The molecular formula for clozapine N-oxide dihydrochloride is , with a molecular weight of 415.74 g/mol. It is recognized for its improved bioavailability compared to clozapine itself, making it a valuable tool in experimental pharmacology .
The synthesis of clozapine N-oxide dihydrochloride typically involves the oxidation of clozapine. The most common method employs meta-Chloroperoxybenzoic acid (mCPBA) as the oxidizing agent, yielding clozapine N-oxide in high yields (86–94%) . An alternative method utilizes Oxone®, a more cost-effective oxidizing agent, enabling gram-scale synthesis. This process involves dissolving clozapine in methanol and water, followed by the addition of Oxone® at room temperature, resulting in a high yield of clozapine N-oxide after purification .
Clozapine N-oxide dihydrochloride features a complex molecular structure characterized by multiple rings and functional groups. The compound contains a dibenzo[1,4]diazepine core with a piperazine moiety and an oxido group attached to the nitrogen atom. The presence of two hydrochloride ions contributes to its solubility in water.
Clozapine N-oxide dihydrochloride participates in various chemical reactions primarily related to its function as an agonist for DREADDs. Upon administration, it can undergo metabolic conversion back to clozapine, although this conversion is reduced with the dihydrochloride form compared to the freebase form. Its reactivity can also be influenced by environmental factors such as pH and temperature.
Clozapine N-oxide dihydrochloride acts primarily as an agonist for engineered muscarinic receptors (DREADDs). It selectively activates mutated muscarinic receptors that are unresponsive to acetylcholine but can be stimulated by clozapine N-oxide. This activation leads to downstream signaling cascades involving G-proteins that modulate neuronal activity.
Clozapine N-oxide dihydrochloride exhibits several notable physical and chemical properties:
Clozapine N-oxide dihydrochloride has significant applications in neuroscience research:
This compound has become integral in advancing our understanding of neural circuits and therapeutic targets for various neurological disorders .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: